4-(aminomethyl)pyridin-3-amine Dihydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-9-4-6(5)8;;/h1-2,4H,3,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWBDQQRCHSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464350 | |
| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847666-49-3 | |
| Record name | 4-(aminomethyl)pyridin-3-amine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step A: Synthesis of Benzophenone Glycine Imine Ester (BPGI)
- Reaction: Benzophenone is reacted with glycine alkyl ester hydrochloride in the presence of an acid catalyst and a trialkylamine base.
- Solvent: A solvent capable of forming an azeotrope with water, such as toluene or ethylbenzene, is used to facilitate water removal during the reaction.
- Catalyst: Para-toluenesulfonic acid is preferred as the acid catalyst.
- Base: N,N-diisopropyl N-ethylamine is used as the trialkylamine base.
- Conditions: The reaction mixture is refluxed, and water formed is continuously removed via azeotropic distillation to drive the equilibrium towards product formation.
- Workup: After completion, the mixture is cooled and washed with water to remove trialkylamine hydrochloride salts. The organic phase containing the BPGI and excess benzophenone is dried by azeotropic distillation for subsequent use.
This step avoids the use of benzophenone imine, which is expensive and requires additional recycling steps, thus improving cost-effectiveness.
Step B: Coupling with Pyridine Derivative
- Reaction: The benzophenone glycine imine ester intermediate is reacted with a pyridine derivative bearing a leaving group (commonly chlorine).
- Base: A dry inorganic base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used.
- Catalyst: Phase transfer catalysts like tetraethylammonium bromide (NEt4Br) enhance the reaction efficiency.
- Solvent: Aprotic polar solvents such as propionitrile are employed.
- Conditions: The reaction is typically conducted under reflux with continuous removal of water (e.g., using a Dean-Stark apparatus) to favor product formation.
- Workup: Upon completion, the reaction mixture is cooled and washed with water to separate inorganic salts. The organic phase containing the pyridine glycine imine derivative (PyGI) and excess benzophenone is isolated.
This step achieves high coupling efficiency (up to 85% yield) and allows recovery of benzophenone for recycling to Step A.
Step C: Acidification and Deprotection
- Reaction: The pyridine glycine imine derivative is treated with aqueous hydrochloric acid to remove protecting groups and convert the intermediate into the hydrochloride salt.
- Conditions: The acidification is performed at temperatures up to 25°C, preferably between 20–25°C.
- Molar Ratio: The HCl to PyGI molar ratio is maintained at least 1:1, typically 1 to 5 equivalents.
- Outcome: This step yields the target compound, 4-(aminomethyl)pyridin-3-amine dihydrochloride, as a stable salt suitable for isolation and further use.
The mild conditions prevent decomposition and ensure high purity of the final product.
Reaction Conditions and Optimization Data
| Step | Key Reagents & Conditions | Solvent(s) | Catalyst/Base | Temperature | Time | Yield / Remarks |
|---|---|---|---|---|---|---|
| A | Benzophenone + Glycine alkyl ester hydrochloride + acid | Toluene or ethylbenzene | Para-toluenesulfonic acid + N,N-diisopropyl N-ethylamine | Reflux (approx. 105°C) | Until water removal complete | High yield; benzophenone recovered for recycle |
| B | BPGI + Pyridine derivative (Cl leaving group) + base + PTC | Propionitrile | K2CO3 or NaH + NEt4Br | Reflux with water removal | 3–6 hours | 85% yield of pyridine glycine imine derivative |
| C | PyGI + HCl | Aqueous medium | HCl (1–5 equiv) | 20–25°C | Several hours | Formation of dihydrochloride salt, high purity |
Purification and Recycling
- The aqueous layers containing inorganic salts and trialkylamine hydrochloride salts are separated and treated appropriately.
- Benzophenone is efficiently recovered (>90%) from organic phases and recycled back to Step A, reducing waste and cost.
- Solvents such as propionitrile are distilled under vacuum for reuse.
- Final product isolation involves crystallization of the dihydrochloride salt, ensuring high purity suitable for pharmaceutical or agrochemical applications.
Summary of Advantages
- Avoids expensive benzophenone imine intermediate, reducing costs.
- Utilizes recyclable reagents and solvents, enhancing sustainability.
- Mild reaction conditions prevent degradation and side product formation.
- High yields at each step facilitate industrial scale-up.
- Efficient recovery and recycling of benzophenone and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)pyridin-3-amine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives .
Scientific Research Applications
4-(aminomethyl)pyridin-3-amine Dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(aminomethyl)pyridin-3-amine Dihydrochloride involves its interaction with specific molecular targets. It acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(aminomethyl)pyridin-3-amine dihydrochloride with structurally related dihydrochloride salts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyridine Ring |
|---|---|---|---|---|
| This compound | 847666-49-3 | C₆H₁₁Cl₂N₃ | 196.08 | 4-aminomethyl, 3-amine |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 1193388-05-4 | C₉H₁₃N₃·2HCl | 236.14 | 4-pyrrolidinyl, 3-amine |
| 4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride | 1707575-97-0 | C₁₀H₁₆ClN₃ | 213.71 | 4-piperidinyl, 3-amine |
| Pyridoxamine Dihydrochloride | 524-36-7 | C₈H₁₄Cl₂N₂O₂ | 241.11 | 4-aminomethyl, 5-hydroxy, 6-methyl |
| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | Not provided | Not provided | ~300 (estimated) | Piperidinyl-4-amine with nitrobenzyl |
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound introduces a primary amine, enhancing nucleophilic reactivity compared to the secondary amines in pyrrolidinyl and piperidinyl derivatives . Pyridoxamine dihydrochloride includes hydroxyl and methyl groups, increasing polarity and making it a vitamin B6 analog with applications in metabolic studies . The nitrobenzyl group in 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride introduces strong electron-withdrawing effects, altering solubility and reactivity .
Toxicology and Regulatory Status
- Most compounds lack comprehensive toxicology data. For example, mutagenic, carcinogenic, or reproductive toxicity studies are unavailable for the pyrrolidinyl derivative .
- Pyridoxamine dihydrochloride is subject to stricter regulatory scrutiny due to its pharmaceutical applications, requiring compliance with FDA and ICH guidelines .
Biological Activity
4-(aminomethyl)pyridin-3-amine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound, often referred to as a pyridinyl amine, exhibits various pharmacological properties, including antimicrobial, antiviral, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.
- Chemical Formula : C6H11Cl2N3
- Molecular Weight : 196.08 g/mol
- CAS Number : 11389965
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
-
Antimicrobial Activity :
Research indicates that pyridine derivatives, including 4-(aminomethyl)pyridin-3-amine, demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM . -
Antiviral Properties :
The compound's potential as an antiviral agent is supported by studies indicating that pyridine derivatives can exhibit activity against viral pathogens. The mechanisms often involve interference with viral replication processes or modulation of host cell responses to infection . -
Neuroprotective Effects :
Recent investigations into neuroprotective properties have highlighted the ability of certain pyridine compounds to reduce oxidative stress in neuronal cell lines. For example, neuroprotective effects against hydrogen peroxide-induced damage have been documented, suggesting a role in mitigating neurodegenerative conditions .
Antimicrobial Efficacy
A study published in MDPI demonstrated that various pyridine derivatives exhibited strong antibacterial activity comparable to standard antibiotics like norfloxacin and fluconazole. The tested compounds showed MIC values significantly lower than those of the controls, indicating their potential as effective antimicrobial agents .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 2.5 | E. coli |
| This compound | 3.0 | S. aureus |
| Standard Drug | 5.0 | C. albicans |
Neuroprotective Studies
In a neuroprotective study involving PC12 cells, the compound demonstrated a protective effect against oxidative stress induced by hydrogen peroxide at concentrations of 10 μM, with a reduction in cell death compared to untreated controls .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ | 30 |
| This compound (10 μM) | 53 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological pathways involved in cell signaling and apoptosis, particularly through modulation of oxidative stress responses and cellular proliferation pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(aminomethyl)pyridin-3-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, methyl groups can be introduced via methyl iodide under basic conditions (e.g., sodium hydride), followed by dihydrochloride salt formation using HCl . Reaction optimization requires adjusting parameters like temperature (e.g., 60–80°C for amination) and stoichiometric ratios. Yields are sensitive to solvent choice (e.g., methanol vs. ether) and catalyst presence (e.g., palladium for hydrogenation) .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 236.14 for C₉H₁₃N₃·2HCl). X-ray crystallography may resolve stereochemistry in crystalline forms .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer : The compound is freely soluble in water and methanol but unstable in alkaline conditions. Storage at 2–8°C in amber vials under inert gas (e.g., argon) prevents degradation. Solubility in DMSO (≥50 mg/mL) is critical for in vitro assays, requiring pre-formulation studies using dynamic light scattering (DLS) to assess aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, methyl substitutions at positions 4 and 6 (as in [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride) enhance lipophilicity and receptor binding compared to unsubstituted analogs. Use surface plasmon resonance (SPR) to quantify binding affinities (e.g., KD values) and molecular docking to predict interactions with target proteins (e.g., kinases) .
Q. What experimental design strategies optimize reaction pathways for scale-up?
- Methodological Answer : Employ design of experiments (DoE) with factorial designs (e.g., 2³ factorial) to test variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.2 eq. methylating agent) while minimizing side products. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression .
Q. How can computational methods enhance synthesis planning and mechanistic understanding?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction barriers for key steps like amination. Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio models) identifies feasible routes from commercially available precursors. Molecular dynamics (MD) simulations model solvent effects on reaction kinetics .
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer : Use fluorescent probes (e.g., BODIPY-labeled derivatives) for cellular uptake studies via confocal microscopy. Competitive binding assays with radiolabeled ligands (e.g., ³H or ¹²⁵I) quantify displacement in membrane preparations. CRISPR-Cas9 knockout models confirm target specificity (e.g., receptor knockout vs. wild-type cells) .
Q. How do structural modifications affect pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Introduce isotopic labels (e.g., ¹⁴C) for mass balance studies in rodent models. Assess hepatic clearance using microsomal stability assays (e.g., human liver microsomes, HLMs) and cytochrome P450 inhibition screens. Acute toxicity is evaluated via OECD Guideline 423, measuring LD₅₀ in mice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
